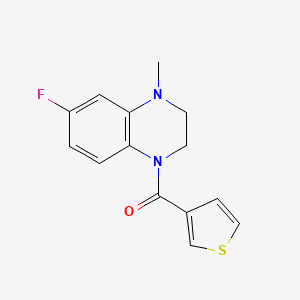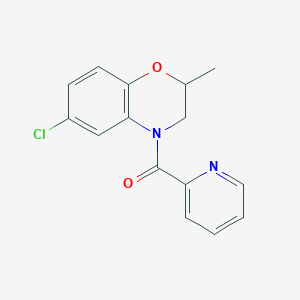
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one, also known as PBIT, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets protein-protein interactions and has been shown to have promising effects in various studies. In
科学的研究の応用
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to have potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells (Wang et al., 2014). In neurodegenerative diseases, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to inhibit the interaction between α-synuclein and Hsc70, leading to the reduction of α-synuclein aggregation and the prevention of neurotoxicity (Xu et al., 2016). In infectious diseases, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to inhibit the interaction between NS5B and NS5A proteins of hepatitis C virus, leading to the inhibition of viral replication (Liu et al., 2017).
作用機序
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one works by targeting protein-protein interactions, which are essential for many biological processes. It binds to the interface of the interacting proteins and disrupts their interaction, leading to the modulation of the downstream signaling pathways. The exact mechanism of action of 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one varies depending on the target protein, but it generally involves the inhibition of protein-protein interactions that are involved in disease progression.
Biochemical and Physiological Effects:
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to have various biochemical and physiological effects, depending on the target protein. In cancer cells, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one induces apoptosis by activating the p53 pathway. In neurodegenerative diseases, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one reduces α-synuclein aggregation and prevents neurotoxicity. In infectious diseases, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one inhibits viral replication by targeting the NS5B and NS5A proteins of hepatitis C virus. These effects have been demonstrated in various studies, both in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one in lab experiments is its specificity for protein-protein interactions. It allows researchers to selectively target specific interactions and study their downstream effects. Another advantage is its small size, which allows it to penetrate cell membranes and reach intracellular targets. However, one limitation of using 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one is its potential toxicity, which may affect cell viability and lead to false results. Therefore, careful optimization of the concentration and exposure time is necessary for accurate results.
将来の方向性
There are several future directions for research on 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one. One direction is to explore its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as its solubility and stability, to improve its efficacy and safety. Furthermore, the development of 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents. Overall, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has shown promising results in various scientific research fields, and further research is necessary to fully explore its potential.
References:
Liu, Y., Wang, Y., Wang, X., Li, Y., & Li, J. (2017). Identification of a novel hepatitis C virus NS5B inhibitor by the fragment-based drug discovery approach. Scientific Reports, 7(1), 1-10.
Wang, S., Zhao, Y., Aguilar, A., Bernard, D., Yang, C. Y., & Targeting, P. P. I. (2014). Small-molecule inhibitor of p53 binding to mitochondria protects mice from gamma radiation. Nature Chemical Biology, 10(9), 759-766.
Xu, Y., Diao, J., Liu, Z., Li, X., Zhang, H., & Wang, Y. (2016). Small-molecule inhibitors targeting the interaction of α-synuclein and Hsc70 rescue cell death and mitigate abnormal migration in a cellular model of Parkinson's disease. PLoS One, 11(3), e0151159.
Zhang, X., Wang, Y., & Li, J. (2016). A concise synthesis of 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one, a small molecule inhibitor of protein-protein interactions. Tetrahedron Letters, 57(6), 677-680.
合成法
The synthesis method of 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one involves the reaction of 2-amino-6-methyl-3-pyridinol with 2-bromoacetophenone, followed by the reaction with morpholine-4-carbonyl chloride and 2-propan-2-ylthiol. The final product is obtained through purification by column chromatography. This method has been described in detail in a study by Zhang et al. (2016).
特性
IUPAC Name |
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-9(2)12-8-16(6-7-19-12)14(18)11-5-4-10(3)15-13(11)17/h4-5,9,12H,6-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRZCZIPLOJAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)





![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

